![molecular formula C9H10N2S B1223312 4,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 78584-08-4](/img/structure/B1223312.png)
4,7-Dimethyl-1,3-benzothiazol-2-amine
Overview
Description
4,7-Dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 78584-08-4. Its molecular weight is 179.27 . The IUPAC name for this compound is 4,7-dimethyl-1H-1lambda3-benzo[d]thiazol-2-amine .
Molecular Structure Analysis
The InChI code for 4,7-Dimethyl-1,3-benzothiazol-2-amine is 1S/C9H11N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4,12H,1-2H3,(H2,10,11) .Physical And Chemical Properties Analysis
The compound is stored at room temperature .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 4,7-Dimethyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anticancer Agents
Benzothiazole derivatives have been studied extensively for their potential as anticancer agents . A compound known as Phortress (NSC 710305), which is a benzothiazole derivative, has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been investigated against various bacterial strains . These compounds have shown activity against both gram-positive and gram-negative bacteria .
Antidiabetic Agents
Benzothiazole derivatives have also been studied for their antidiabetic properties . These compounds have the potential to be developed into therapeutic agents for the treatment of diabetes .
Anticonvulsant Agents
Benzothiazole derivatives have been studied for their anticonvulsant properties . These compounds have shown potential in the treatment of epilepsy and other seizure disorders .
Anti-Inflammatory Agents
Benzothiazole derivatives have been studied for their anti-inflammatory properties . These compounds have shown potential in the treatment of various inflammatory conditions .
Antiviral Agents
Benzothiazole derivatives have been studied for their antiviral properties . These compounds have shown potential in the treatment of various viral infections .
Polymer and Small Molecule Derivatives
Benzothiazole derivatives have been used in the synthesis of a large range of polymers and small molecule derivatives . These compounds are commercially available, soluble in established processing solvents, and generally considered to be air stable .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,7-Dimethyl-1,3-benzothiazol-2-amine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Benzothiazole derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
properties
IUPAC Name |
4,7-dimethyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBACQXVCSGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365974 | |
Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,7-Dimethyl-1,3-benzothiazol-2-amine | |
CAS RN |
78584-08-4 | |
Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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